4-Methylstyrene
Overview
Description
4-Methylstyrene, also known as 1-ethenyl-4-methylbenzene, is an organic compound with the molecular formula C9H10. It is a clear, colorless to light yellow liquid with an aromatic odor. This compound is a member of the styrene family and is used primarily as a monomer in the production of various polymers and copolymers .
Mechanism of Action
Target of Action
4-Methylstyrene, also known as P-Methylstyrene, is a chemical compound that is primarily used in the production of plastics and as a monomer for polyesters . The primary targets of this compound are the enzymes involved in its metabolic pathways . These enzymes facilitate the breakdown of this compound, allowing it to be utilized or removed from the system.
Mode of Action
The interaction of this compound with its targets primarily involves enzymatic reactions. These enzymes facilitate the conversion of this compound into various intermediates, which can then be further metabolized or excreted . The changes resulting from these interactions include the breakdown of this compound and the production of various metabolic intermediates.
Biochemical Pathways
This compound is metabolized through several biochemical pathways. One such pathway is the side-chain oxygenation pathway, which involves the enzymes styrene monooxygenase (SMO), styrene oxide isomerase (SOI), and phenylacetaldehyde dehydrogenase (PAD) . This pathway allows the conversion of this compound into various valuable compounds, including styrene oxides, phenylacetaldehydes, and phenylacetic acids .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is known that this compound is a volatile compound with a low boiling point , suggesting that it may be rapidly absorbed and distributed within the body. Its metabolism involves enzymatic reactions, as mentioned above .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve its metabolism into various intermediates. These intermediates can then be utilized in various biochemical reactions or excreted from the body . It should be noted that this compound is considered a hazardous substance, with potential health effects including skin and eye irritation, respiratory irritation, and potential harm if swallowed .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its volatility and low boiling point suggest that it may evaporate quickly in warm environments . Additionally, it is typically stored in a well-ventilated place and kept cool to prevent degradation and maintain stability . Furthermore, this compound is typically used with an inhibitor such as tert-butyl catechol to prevent unwanted polymerization reactions .
Biochemical Analysis
Cellular Effects
It is known that 4-Methylstyrene is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives
Molecular Mechanism
It is known that this compound can undergo radical disproportionation to form other compounds
Temporal Effects in Laboratory Settings
It is known that this compound is a flammable liquid and vapor, and it may be fatal if swallowed and enters airways
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It is known that this compound has a lethal dose (LD50) of 2255 mg/kg in rats and 1072 mg/kg in mice
Metabolic Pathways
It is known that this compound is formed as a by-product of the Cumene process
Transport and Distribution
It is known that this compound is insoluble in water but miscible with benzene, ether, ethanol, and methanol
Subcellular Localization
It is known that this compound is a flammable liquid and vapor, and it may be fatal if swallowed and enters airways
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylstyrene can be synthesized through several methods. One common method involves the dehydrogenation of 4-ethyltoluene. This process typically requires a catalyst such as chromium oxide or iron oxide and is carried out at high temperatures (around 600-700°C). Another method involves the Wittig reaction, where a phosphonium ylide reacts with benzaldehyde to form this compound .
Industrial Production Methods
In industrial settings, this compound is often produced as a by-product during the production of other chemicals, such as during the dehydrogenation of ethylbenzene to produce styrene. The process involves the use of catalysts and high temperatures to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
4-Methylstyrene undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of catalysts or initiators to form poly(this compound).
Oxidation: It reacts with strong oxidizing agents to form corresponding oxidation products.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Polymerization: Catalysts such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Substitution: Halogenation can be carried out using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Polymerization: Poly(this compound)
Oxidation: 4-Methylbenzoic acid, 4-Methylbenzaldehyde
Substitution: 4-Chloromethylstyrene, 4-Bromomethylstyrene
Scientific Research Applications
Comparison with Similar Compounds
4-Methylstyrene is similar to other styrene derivatives, such as:
Styrene: The parent compound of the styrene family, used widely in the production of polystyrene.
Alpha-Methylstyrene: Another derivative with a methyl group at the alpha position, used in the production of resins and plastics.
Vinyl Toluene: A mixture of meta and para isomers, used in the production of coatings and adhesives.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other styrene derivatives. Its ability to undergo polymerization and form specific products makes it valuable in various industrial and research applications .
Properties
IUPAC Name |
1-ethenyl-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10/c1-3-9-6-4-8(2)5-7-9/h3-7H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBJTVDPSNHSKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10, Array | |
Record name | P-METHYLSTYRENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/7336 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-VINYL TOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
54193-24-7, 24936-41-2 | |
Record name | Benzene, 1-ethenyl-4-methyl-, homopolymer, syndiotactic | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54193-24-7 | |
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Record name | Poly(p-methylstyrene) | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=24936-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID3020889 | |
Record name | 4-Methylstyrene | |
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Molecular Weight |
118.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-methylstyrene appears as a clear colorless liquid with an aromatic odor. Usually shipped with an inhibitor such as tert-butyl catechol added May polymerize if contaminated or subjected to heat. If polymerization takes place inside a closed container, the container may rupture violently. Vapors irritate the mucous membranes. Less dense than water and insoluble in water. Hence floats on water. Used in making plastics, especially as a monomer for polyesters., Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | P-METHYLSTYRENE | |
Source | CAMEO Chemicals | |
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Record name | Benzene, 1-ethenyl-4-methyl- | |
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Record name | 4-Vinyltoluene | |
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Record name | 4-VINYL TOLUENE | |
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Boiling Point |
172 °C, 173 °C | |
Record name | 4-Vinyltoluene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4-VINYL TOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Flash Point |
125 to 127 °F (NFPA, 2010), 52.8 °C, 46 °C (115 °F) - closed cup, 46 °C c.c. | |
Record name | P-METHYLSTYRENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/7336 | |
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Record name | 4-Vinyltoluene | |
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Record name | 4-Vinyltoluene | |
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Record name | 4-VINYL TOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Solubility |
In water, 89 mg/L at 25 °C, Insoluble in water, Soluble in benzene, Solubility in water, mg/l at 25 °C: 89 (practically insoluble) | |
Record name | 4-Vinyltoluene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503 | |
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Record name | 4-VINYL TOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |
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Density |
0.9173 g/cu cm at 25 °C, 0.92 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |
Record name | 4-Vinyltoluene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503 | |
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Record name | 4-VINYL TOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Density |
Relative vapor density (air = 1): 4.1 | |
Record name | 4-VINYL TOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
1.81 [mmHg], 1.81 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.24 | |
Record name | 4-Vinyltoluene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 4-Vinyltoluene | |
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Record name | 4-VINYL TOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Impurities |
3% meta-vinyltoluene, 0.2% ortho-vinyltoluene | |
Record name | 4-Vinyltoluene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503 | |
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Color/Form |
Liquid | |
CAS No. |
622-97-9, 1319-73-9 | |
Record name | P-METHYLSTYRENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/7336 | |
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Record name | p-Methylstyrene | |
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Record name | 4-Vinyltoluene | |
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Record name | Methylstyrene, mixed isomers | |
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Record name | Benzene, 1-ethenyl-4-methyl- | |
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Record name | 4-Methylstyrene | |
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Record name | 4-methylstyrene | |
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Record name | Methylstyrene, mixed isomers | |
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Record name | 4-VINYLTOLUENE | |
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Record name | 4-Vinyltoluene | |
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Record name | 4-VINYL TOLUENE | |
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Melting Point |
-37.8 °C, -34 °C | |
Record name | 4-Vinyltoluene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4-VINYL TOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-methylstyrene?
A1: The molecular formula of this compound is C9H10, and its molecular weight is 118.17 g/mol.
Q2: How can this compound be characterized spectroscopically?
A2: this compound can be characterized by various spectroscopic techniques, including:
- 1H NMR Spectroscopy: This technique reveals distinct signals for the methyl group, vinyl group, and aromatic protons, allowing for structural confirmation and analysis of copolymer composition. [, , , , , ]
- 13C NMR Spectroscopy: This method provides information about the carbon backbone, differentiating between styrene and this compound units in copolymers and confirming syndiotactic structures. [, , ]
- Infrared Spectroscopy (FTIR): FTIR analysis helps identify characteristic functional groups and can be used to quantify the composition of styrene-4-methylstyrene copolymers. [, ]
- Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): This technique provides characteristic spectra for identifying and comparing this compound-containing polymers. []
Q3: How does the methyl group in this compound influence its polymerization behavior compared to styrene?
A3: The methyl group in the 4-position of this compound generally increases its reactivity compared to styrene during polymerization. This is evident in copolymerization studies, where this compound exhibits a higher reactivity ratio than styrene. [, ]
Q4: How does the presence of this compound units affect the properties of styrene-based copolymers?
A4: Incorporating this compound into styrene-based copolymers influences their thermal, mechanical, and crystallization behavior. For example, specific arrangements of this compound units in syndiotactic polystyrene copolymers can lead to distinct crystalline forms with different melting temperatures. [, ] Additionally, the methyl group in this compound units can influence the glass transition temperature (Tg) of the resulting copolymers. [, ]
Q5: How does bromination of this compound units in copolymers influence their properties and applications?
A5: Bromination of this compound units introduces reactive sites for crosslinking and functionalization. This process is particularly relevant in developing elastomers from poly(isobutylene-co-4-methylstyrene). The degree of bromination significantly impacts the material's curing behavior, thermal stability, and mechanical properties. [, , , ]
Q6: Can this compound be used to create graft copolymers, and what are their potential applications?
A6: Yes, this compound can be grafted onto various polymer backbones to create graft copolymers with tailored properties. For example, grafting poly(ethylene oxide) onto poly(this compound) yields amphiphilic polymers with potential applications as dispersants in coal-water mixtures. [] Additionally, this compound can be used in multi-step grafting processes to synthesize complex polymer architectures with controlled functionalities. [, ]
Q7: How does the presence of this compound units affect the compatibility of polymer blends?
A7: Blends of poly(this compound) with other polymers like polystyrene exhibit upper-critical-solution-temperature (UCST) behavior. This means they are immiscible at ambient temperatures but become miscible upon heating above a certain critical temperature. The molecular weight of the constituents significantly influences the miscibility range. []
Q8: Are there any catalytic applications of this compound or its derivatives?
A8: While this compound itself might not be directly used as a catalyst, its polymers can be functionalized to support catalytic species. For example, brominated poly(this compound) can be modified to incorporate phosphine ligands, which are then used to create palladium catalysts for carbon-carbon coupling reactions. []
Q9: Have computational methods been employed to study this compound and its polymers?
A9: Yes, computational chemistry tools have been used to investigate various aspects of this compound, including:
- Torsional Potential Calculations: Ab initio calculations (e.g., MP2) and spectroscopic data analysis have been used to determine the torsional potential functions of the methyl and vinyl groups in this compound. These studies provide insights into the conformational preferences of the molecule. [, ]
- Molecular Dynamics Simulations: These simulations have been used to study the self-assembly behavior of this compound-containing graft copolymers in selective solvents. The simulations confirmed the formation of core-shell micelles with a low aggregation number. []
Q10: How does the position of the methyl group on the styrene ring affect the properties of the polymer?
A10: The position of the methyl group on the styrene ring significantly influences the polymer's properties. For instance, syndiotactic poly(styrene-stat-3-methylstyrene) (sPS-3MS) and syndiotactic poly(styrene-stat-4-methylstyrene) (sPS-4MS) exhibit different crystallization behaviors depending on the comonomer content and crystallization conditions. This highlights the importance of the methyl group's position in controlling polymer chain packing and crystallization. [, ]
Q11: How stable is this compound under different conditions, and are there any specific formulation strategies for its polymers?
A11: The stability of this compound itself and its polymers depends on the specific conditions, including temperature, exposure to light and oxygen, and the presence of other chemicals. Specific formulation strategies for this compound-containing polymers depend on the intended application.
Q12: What are the safety considerations when working with this compound?
A12: Always refer to the Safety Data Sheet (SDS) for this compound before handling. It is generally recommended to handle the compound in well-ventilated areas using appropriate personal protective equipment.
Q13: What is the environmental impact of this compound, and how can it be mitigated?
A13: The environmental impact of this compound and its polymers should be assessed. Investigating biodegradable alternatives and implementing responsible waste management strategies, such as recycling, are essential for minimizing any negative environmental consequences. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.